4-Methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine
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Overview
Description
4-Methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and piperidine moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrimidine ring, which is a common scaffold in many biologically active molecules, and the piperidine ring, which is prevalent in numerous pharmaceuticals, makes this compound a valuable target for research and development.
Mechanism of Action
Target of Action
Pyrimidine and its derivatives have been proven to exhibit antiviral, anticancer, antioxidant, and antimicrobial activity . They have also been associated with neuroprotection and anti-inflammatory activity .
Mode of Action
It is suggested that pyrimidine derivatives may interact with their targets and cause changes that lead to their observed biological activities . For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Some pyrimidine derivatives have been associated with the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Some pyrimidine derivatives have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-2-chloropyrimidine with 3-methylidenepiperidine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the chlorine atom is replaced by the piperidine moiety. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds or nitro groups to corresponding saturated or amine groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Substitution: Sodium hydride in DMF for deprotonation followed by the addition of nucleophiles.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of saturated or amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(3-methylpiperidin-1-yl)pyrimidine: Lacks the double bond in the piperidine ring.
2-(3-methylidenepiperidin-1-yl)pyrimidine: Lacks the methyl group on the pyrimidine ring.
4-Methyl-2-(piperidin-1-yl)pyrimidine: Lacks the double bond and the methyl group on the piperidine ring.
Uniqueness
4-Methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine is unique due to the presence of both the methyl group on the pyrimidine ring and the double bond in the piperidine ring. This combination of structural features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for research and development.
Properties
IUPAC Name |
4-methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-9-4-3-7-14(8-9)11-12-6-5-10(2)13-11/h5-6H,1,3-4,7-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRYOWAFWUMPFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCCC(=C)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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